molecular formula C17H15NO3S B14184654 1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- CAS No. 915372-78-0

1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl-

Cat. No.: B14184654
CAS No.: 915372-78-0
M. Wt: 313.4 g/mol
InChI Key: DPFMRMBCOLQDFP-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- is an organic compound that belongs to the class of naphthalenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a naphthalene ring. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- typically involves the reaction of 1-naphthalenesulfonyl chloride with N-methyl-2-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or alcohols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -10°C to 80°C. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It also serves as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.

Comparison with Similar Compounds

1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- can be compared with other similar compounds, such as:

    1-Naphthalenesulfonamide, N-(2-hydroxy-5-methylphenyl)-: This compound has a similar structure but with a methyl group at the 5-position of the phenyl ring, which can influence its chemical and biological properties.

    4-ethoxy-N-(2-hydroxyphenyl)-1-naphthalenesulfonamide: The presence of an ethoxy group at the 4-position of the naphthalene ring can alter its reactivity and applications.

The uniqueness of 1-Naphthalenesulfonamide, N-(2-hydroxyphenyl)-N-methyl- lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

915372-78-0

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C17H15NO3S/c1-18(15-10-4-5-11-16(15)19)22(20,21)17-12-6-8-13-7-2-3-9-14(13)17/h2-12,19H,1H3

InChI Key

DPFMRMBCOLQDFP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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